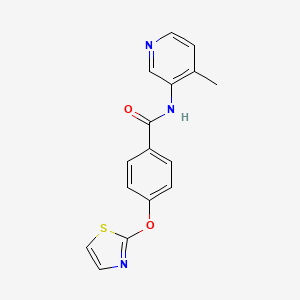![molecular formula C10H7N5 B3011928 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- CAS No. 58259-75-9](/img/structure/B3011928.png)
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is a versatile chemical compound with intriguing properties that enable its application in diverse fields ranging from materials science to medicinal chemistry. This compound is known for its complex structure and potential for various chemical reactions, making it a valuable subject of study in scientific research.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it serves as a building block for the development of bioactive molecules. In medicine, it is explored for its potential therapeutic properties, including its role in drug discovery and development. Industrially, it is used in the production of specialty chemicals and materials .
準備方法
The synthesis of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves several steps. One common method includes the reaction of cyanide compounds with amines under controlled conditions. For instance, the preparation can involve the addition of sodium cyanide, water, and concentrated ammonia solution in a reaction vessel. The mixture is stirred at room temperature until the sodium cyanide is completely dissolved. Then, ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are added. The reaction mixture is stirred while methyl isopropyl ketone is added dropwise, ensuring the temperature does not exceed 30°C. After the addition is complete, the mixture is stirred for 4-6 hours at room temperature. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and distilled under reduced pressure to obtain the desired product .
化学反応の分析
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines or other reduced forms of the compound .
作用機序
The mechanism of action of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can undergo photoinduced hydrogen-atom transfer, leading to the formation of tautomers and other photoproducts. This process is initiated by UV excitation, resulting in the transfer of a hydrogen atom from an amino group to a nitrile fragment. The generated tautomers and photoproducts can further participate in various chemical and biological processes .
類似化合物との比較
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- can be compared with similar compounds such as 2-Amino-3-[(E)-(3-pyridinylmethylene)amino]-2-butenedinitrile and 2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]-. These compounds share structural similarities but differ in their specific substituents and chemical properties. The unique combination of the pyridinylmethylene group in 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- contributes to its distinct reactivity and applications .
特性
IUPAC Name |
(Z)-2-amino-3-(pyridin-2-ylmethylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-9(13)10(6-12)15-7-8-3-1-2-4-14-8/h1-4,7H,13H2/b10-9-,15-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZOBOUYKNUEK-GEZCQDGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
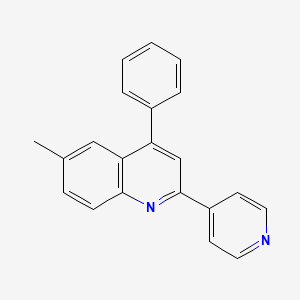
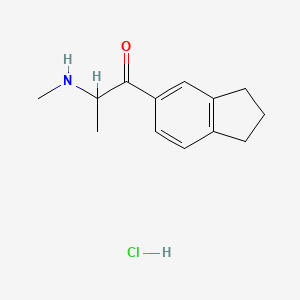
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)
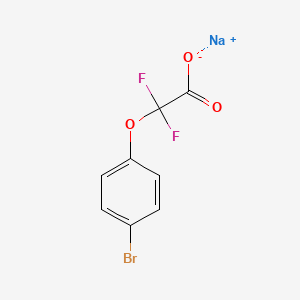
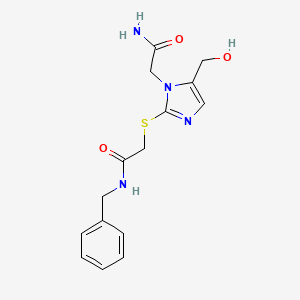

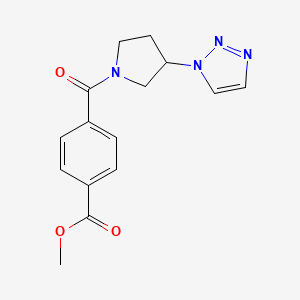
![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

